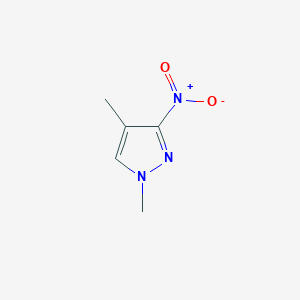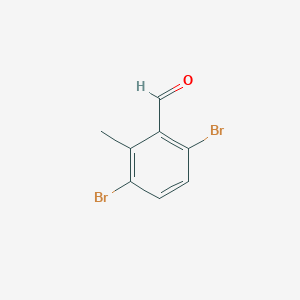
3,6-Dibromo-2-methylbenzaldehyde
Vue d'ensemble
Description
3,6-Dibromo-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6Br2O and its molecular weight is 277.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Catalysis
Benzaldehyde derivatives are pivotal in the synthesis of value-added chemicals through cascade reactions and catalysis. For instance, methylbenzaldehydes have been produced from ethanol through sequential aldol condensations, demonstrating pathways for converting bioethanol into chemicals of higher value (Moteki, Rowley, & Flaherty, 2016). Such methodologies could be applicable or adaptable to derivatives like 3,6-Dibromo-2-methylbenzaldehyde, showcasing its potential in synthetic chemistry.
Natural Product Isolation
Research into natural products has led to the isolation of new benzaldehyde derivatives from sources such as mangrove endophytic fungi. These compounds, including variously substituted methylbenzaldehydes, are of interest for their structural diversity and potential biological activities (Shao et al., 2009). This indicates the relevance of studying compounds like this compound for discovering new bioactive substances.
Material Science and Sensors
In material science, benzaldehyde derivatives have been explored for their optical and electronic properties. For example, studies have focused on the development of pH-responsive fluorescent sensors, indicating the utility of these compounds in creating sensitive materials for biological and chemical sensing applications (Saha et al., 2011). The structural modifications inherent to this compound could offer unique properties for such applications.
Antioxidant Activity
Research on marine red algae has uncovered brominated phenols with significant antioxidant activity, demonstrating the potential of brominated organic compounds in pharmacology and nutraceuticals (Duan, Li, & Wang, 2007). This suggests that the bromination patterns in compounds like this compound could be explored for their antioxidant capacities.
Synthetic Methodologies
Synthetic routes to brominated benzaldehydes, such as the synthesis of 2-Amino-3,5-dibromobenzaldehyde, demonstrate the feasibility and efficiency of producing complex brominated organic molecules (Hua-yu, 2007). Such methodologies could potentially be adapted for synthesizing this compound, indicating its accessibility for research and industrial applications.
Propriétés
IUPAC Name |
3,6-dibromo-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKILKWQVFGKYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


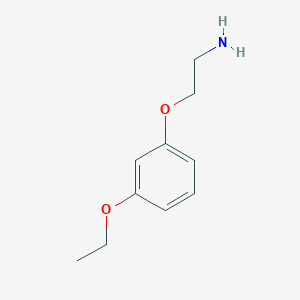
![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/structure/B3120621.png)

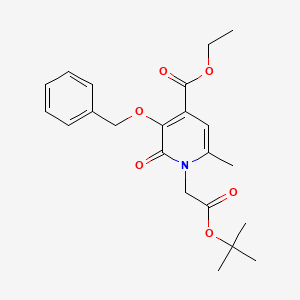


![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)
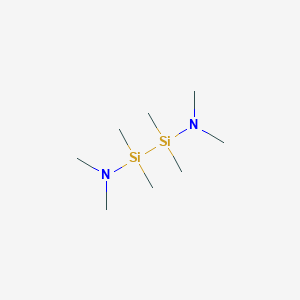



![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)

